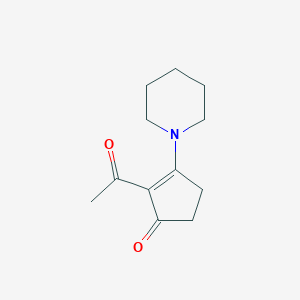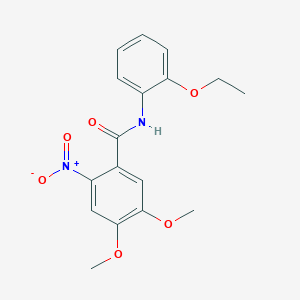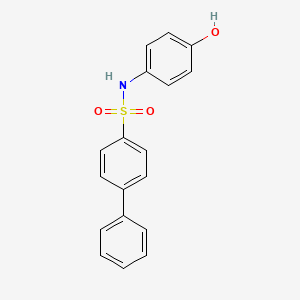![molecular formula C9H9ClFNOS B5864602 2-[(2-chloro-6-fluorobenzyl)thio]acetamide](/img/structure/B5864602.png)
2-[(2-chloro-6-fluorobenzyl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-chloro-6-fluorobenzyl)thio]acetamide is a chemical compound that has been widely used in scientific research. It is a thioamide derivative of 2-chloro-6-fluorobenzylamine, and it has been studied for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-[(2-chloro-6-fluorobenzyl)thio]acetamide is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in bacterial cell wall synthesis and by reducing inflammation. It has also been shown to inhibit the activity of certain proteins involved in cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis. Additionally, it has been shown to have antibacterial activity by inhibiting bacterial cell wall synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[(2-chloro-6-fluorobenzyl)thio]acetamide in lab experiments is its well-established synthesis method. Additionally, it has been shown to have a range of potential therapeutic applications, making it a versatile compound for research. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
Direcciones Futuras
There are several future directions for research on 2-[(2-chloro-6-fluorobenzyl)thio]acetamide. One potential area of study is its use as an antimicrobial agent, particularly against antibiotic-resistant bacteria. Another potential area of study is its use in cancer treatment, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations for its use in clinical settings.
In conclusion, this compound is a chemical compound that has been widely studied for its potential therapeutic applications. Its well-established synthesis method and range of potential applications make it a versatile compound for scientific research. However, further research is needed to fully understand its mechanism of action and to identify any potential limitations or side effects for its use in clinical settings.
Métodos De Síntesis
The synthesis of 2-[(2-chloro-6-fluorobenzyl)thio]acetamide involves the reaction of 2-chloro-6-fluorobenzylamine with thioacetic acid. The reaction is carried out in the presence of a catalyst, typically zinc chloride or sodium hydride. The resulting product is purified by recrystallization or chromatography. The synthesis method has been well-established and has been used in numerous studies.
Aplicaciones Científicas De Investigación
2-[(2-chloro-6-fluorobenzyl)thio]acetamide has been studied for its potential therapeutic applications. It has been shown to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been studied for its potential use as an anti-inflammatory agent. Additionally, it has been investigated for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNOS/c10-7-2-1-3-8(11)6(7)4-14-5-9(12)13/h1-3H,4-5H2,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNDSHTZZOCSDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSCC(=O)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methoxy-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide](/img/structure/B5864545.png)
![4-isopropoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5864553.png)





![8-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5864600.png)

![N-(2-ethyl-6-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5864613.png)
![ethyl 2-[(2-methyl-3-furoyl)amino]benzoate](/img/structure/B5864616.png)

![N-(tert-butyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5864627.png)